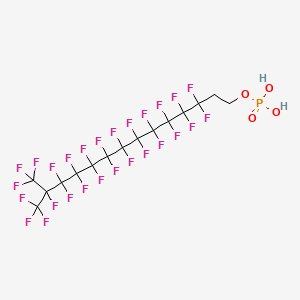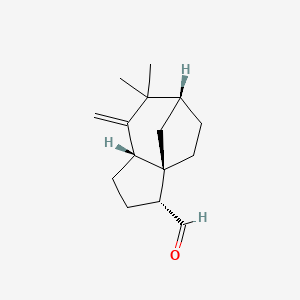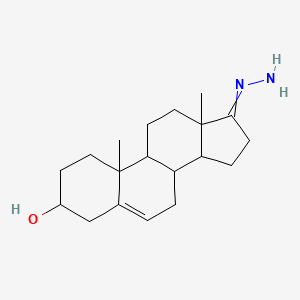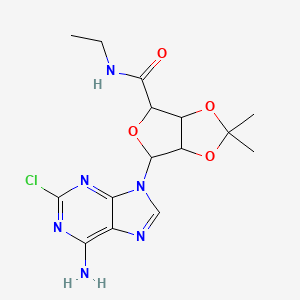![molecular formula C19H22Cl3NO4 B15287593 ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is a deuterated analogue of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic research . It is characterized by its molecular formula C19H19D3Cl3NO4 and a molecular weight of 437.76 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the reaction of trans-1-phenyl-N-(methyl-d3)-2-[(2,2,2-trichloroethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid ethyl ester with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is carried out in specialized facilities that ensure strict process parameter control to maintain product quality. The production process involves flexible batch sizes to meet the varying needs of global customers and prompt delivery through warehouses in multiple cities.
化学反应分析
Types of Reactions
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
科学研究应用
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is widely used in scientific research, including:
Chemistry: It is used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is utilized in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is employed in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling feature that allows researchers to trace its movement and transformation within various systems. This labeling helps in understanding the metabolic pathways and the effects of the compound on different biological processes .
相似化合物的比较
Similar Compounds
- N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine
- Ethyl (1R,6R)-6-{(d3)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1’-biphenyl]-1(2H)-carboxylate
Uniqueness
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct labeling properties. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required .
属性
分子式 |
C19H22Cl3NO4 |
|---|---|
分子量 |
437.8 g/mol |
IUPAC 名称 |
ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18+/m1/s1/i2D3 |
InChI 键 |
CPHGBHOTGMYPHH-QLZXSXPWSA-N |
手性 SMILES |
[2H]C([2H])([2H])N([C@@H]1C=CCC[C@@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl |
规范 SMILES |
CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)

![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)

![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)

![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
